molecular formula C21H17FN2O3S B11235261 N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11235261
M. Wt: 396.4 g/mol
InChI Key: NHYGTRKKOXUTNZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of thiazine derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with 6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid, followed by oxidation to introduce the 5,5-dioxide functionality . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives such as:

Uniqueness

What sets N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide apart is its specific substitution pattern and the presence of the 5,5-dioxide functionality. These structural features contribute to its unique chemical reactivity and biological activity .

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H17FN2O3S/c1-13-10-14(21(25)23-16-7-5-6-15(22)12-16)11-18-17-8-3-4-9-19(17)28(26,27)24(2)20(13)18/h3-12H,1-2H3,(H,23,25)

InChI Key

NHYGTRKKOXUTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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